molecular formula C21H30N6O5 B14708395 ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate CAS No. 15223-96-8

ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate

Cat. No.: B14708395
CAS No.: 15223-96-8
M. Wt: 446.5 g/mol
InChI Key: BMPYWLMMHRQYQG-UHFFFAOYSA-N
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Description

Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the Mannich-type condensation reaction, where ethyl carbamate, aldehydes, and dichlorophosphites react in benzene, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: Functional groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

CAS No.

15223-96-8

Molecular Formula

C21H30N6O5

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate

InChI

InChI=1S/C21H30N6O5/c1-4-31-20(29)25-17-11-16(18(22)19(24-17)26-21(30)32-5-2)23-12-15(28)13-27(3)14-9-7-6-8-10-14/h6-11,15,28H,4-5,12-13,22H2,1-3H3,(H3,23,24,25,26,29,30)

InChI Key

BMPYWLMMHRQYQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCC(CN(C)C2=CC=CC=C2)O)N)NC(=O)OCC

Origin of Product

United States

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